molecular formula C15H26N2O4 B1604312 Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate CAS No. 889942-56-7

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

Cat. No. B1604312
M. Wt: 298.38 g/mol
InChI Key: RHFGGQQZSTVPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N2O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is represented by the molecular formula C15H26N2O4 . The exact structural details are not available in the search results.


Physical And Chemical Properties Analysis

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has a molecular weight of 298.38 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Ligand Design for Transition Metal Catalysis The synthesis and structural analysis of amino-salicylaldimine ligands, where tert-butyl-3-(R-1-ylmethyl)-salicylaldimine variants, including morpholine and piperidine, serve as ligands for chromium complexes, highlight the compound's application in developing catalysts for ethylene oligomerization. These findings are crucial for understanding ligand effects on catalytic activity and for the design of more efficient catalyst systems (Cui & Zhang, 2010).

Study of Acid-Base Interactions Research into the acid-base interactions between tetra(4-nitro-5-tert-butyl)phthalocyanine and nitrogen-containing bases, including morpholine and piperidine, provides valuable data on the kinetics of proton transfer. These studies contribute to a deeper understanding of molecular interactions in various solvents, offering implications for the design of new materials and reaction conditions (Petrov, Kuz’mina, Maizlish, & Rodionov, 2013).

Pharmaceutical Chemistry In pharmaceutical chemistry, tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of potent renin inhibitors. The optimization of its structure to improve pharmacokinetic profiles while retaining bioactivity showcases its importance in drug development processes. This research aids in the creation of novel therapeutics with enhanced efficacy and reduced side effects (Tokuhara et al., 2018).

Safety And Hazards

The safety data sheet for Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFGGQQZSTVPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640710
Record name tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

CAS RN

889942-56-7
Record name tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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